methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate
Description
Methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate is a synthetic aromatic ester featuring a tetrazole ring substituted at the 1-position with a methyl group and linked to the benzoate core via a methoxy-methylene bridge. The tetrazole moiety, a five-membered heterocycle with four nitrogen atoms, confers unique electronic and steric properties, making it a critical pharmacophore in medicinal chemistry, particularly in histone deacetylase (HDAC) inhibitor design . The methoxy linker enhances solubility compared to bulkier or charged substituents, while the methyl group on the tetrazole improves metabolic stability relative to unsubstituted analogs .
Properties
IUPAC Name |
methyl 4-[(1-methyltetrazol-5-yl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-15-10(12-13-14-15)7-18-9-5-3-8(4-6-9)11(16)17-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFFSVWCXATGIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)COC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate typically involves the following steps:
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Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized through the cyclization of a nitrile compound with sodium azide under acidic conditions. For instance, 1-methyl-1H-1,2,3,4-tetrazole can be prepared by reacting methylamine with sodium azide and an appropriate nitrile.
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Esterification: : The benzoic acid derivative is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 4-hydroxybenzoate.
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Etherification: : The final step involves the etherification of methyl 4-hydroxybenzoate with the tetrazole derivative. This can be achieved by reacting the hydroxybenzoate with the tetrazole compound in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylic position adjacent to the ester group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the ester group, converting it to an alcohol. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.
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Substitution: : The tetrazole ring can participate in nucleophilic substitution reactions due to the electron-rich nature of the nitrogen atoms. Halogenated reagents, such as bromine or chlorine, can be used to introduce new substituents onto the ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium under reflux conditions.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide (NaOH) in an organic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the specific site of oxidation.
Reduction: Conversion of the ester to a primary alcohol.
Substitution: Introduction of halogen atoms or other nucleophiles onto the tetrazole ring.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to the presence of the tetrazole ring, which mimics the carboxylate group in biological systems. This makes it a valuable tool in the design of enzyme inhibitors and receptor antagonists.
Medicine
In medicinal chemistry, the compound serves as a scaffold for the development of new drugs The tetrazole ring is known for its bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the ester group can undergo hydrolysis, releasing the active tetrazole moiety, which can then interact with its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of benzoate derivatives with tetrazole-based substituents. Key structural analogs include:
Key Differences and Implications
Substituent Effects: Benzyl/Cyclohexyl vs. Methyl: Bulky substituents (e.g., benzyl in II-5b) increase lipophilicity and HDAC binding affinity but reduce metabolic stability. The methyl group in the target compound offers a compromise between steric demand and enzymatic resistance . Aminomethyl/Formamido vs. Methoxy Linkers: Aminomethyl and formamido linkers (as in II-5b and II-8c) enable hydrogen bonding with HDAC active sites, enhancing potency. The methoxy linker in the target compound prioritizes solubility, critical for oral bioavailability .
Synthetic Routes :
- Analogs like II-5b and II-5c are synthesized via multi-component reactions involving aldehydes, isonitriles, and trimethylsilyl azide under microwave or room-temperature conditions . The target compound likely requires a modified protocol, such as Williamson ether synthesis, to install the methoxy bridge .
Physicochemical Properties :
- Melting points correlate with substituent bulkiness; cyclohexyl-substituted II-5c (188–192°C) forms more rigid crystals than benzyl analogs (155–160°C). The target compound’s melting point is unreported but expected to be lower due to reduced steric hindrance .
Biological Activity :
- Benzyl-substituted II-5b and II-8c exhibit IC₅₀ values in the low micromolar range for HDAC inhibition, attributed to hydrophobic interactions with enzyme pockets. The methyl-substituted target compound may show reduced potency but improved pharmacokinetics .
Data Table: Comparative Analysis of Key Analogs
Biological Activity
Methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate is a compound featuring a benzoate ester linked to a tetrazole ring. This structure is of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure allows for various interactions with biological targets due to the presence of the tetrazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₄O₃ |
| Molar Mass | 258.27 g/mol |
| CAS Number | [insert CAS number here] |
Target Interactions:
Compounds containing tetrazole groups have been shown to exhibit various biological activities, including antihypertensive effects. The tetrazole ring can interact with specific receptors or enzymes through hydrogen bonding and hydrophobic interactions.
Biochemical Pathways:
Research indicates that this compound may influence pathways related to cardiovascular health and cellular signaling. Similar compounds have demonstrated cytotoxic effects on cancer cells and protective effects against nephrotoxicity in preclinical studies.
Antihypertensive Effects
Tetrazole derivatives are known for their antihypertensive properties. For instance, compounds similar to this compound have shown significant binding affinity to angiotensin II receptors. This interaction leads to vasodilation and reduced blood pressure levels.
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
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Nephroprotective Effects:
A study on HX-1920 (a related tetrazole compound) showed protective effects against cisplatin-induced nephrotoxicity in rats. Co-administration resulted in increased urinary excretion of cisplatin and reduced renal damage markers such as blood urea nitrogen and plasma creatinine levels . -
Antitumor Activity:
Research has indicated that certain tetrazole derivatives can enhance the efficacy of chemotherapeutic agents while mitigating their side effects. For example, HX-1920 did not inhibit the antitumor activity of cisplatin while protecting against its nephrotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
